molecular formula C14H28O2Si B14224739 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol CAS No. 558437-65-3

3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol

Cat. No.: B14224739
CAS No.: 558437-65-3
M. Wt: 256.46 g/mol
InChI Key: AKVLSMVYFVOCAU-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is an organic compound with the molecular formula C12H24OSi. It is a silyl ether derivative, commonly used in organic synthesis due to its stability and reactivity. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is often employed to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored for optimal results .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Used in the synthesis of biologically active molecules and natural products.

    Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.

    Industry: Employed in the production of specialty chemicals and materials[][6].

Mechanism of Action

The mechanism of action of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step syntheses, where selective deprotection can be achieved using specific reagents like TBAF .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyldimethylsilyl)oxypropanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 3-(tert-Butyldimethylsiloxy)propionaldehyde

Uniqueness

Compared to similar compounds, 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol offers unique advantages due to its specific structure:

Properties

CAS No.

558437-65-3

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylhex-5-yn-1-ol

InChI

InChI=1S/C14H28O2Si/c1-9-10-12(14(5,6)11-15)16-17(7,8)13(2,3)4/h1,12,15H,10-11H2,2-8H3

InChI Key

AKVLSMVYFVOCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC#C)C(C)(C)CO

Origin of Product

United States

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